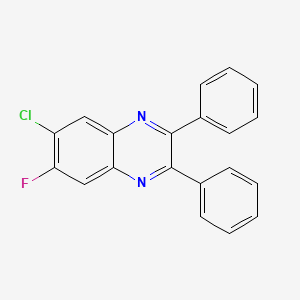

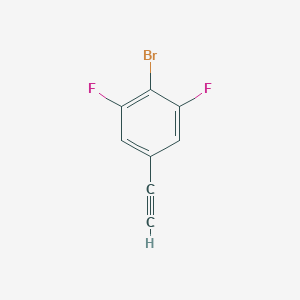

6-Chloro-7-fluoro-2,3-diphenylquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

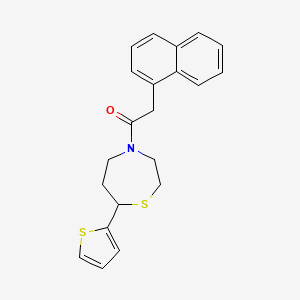

6-Chloro-7-fluoro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. It has diverse pharmaceutical and industrial applications. Quinoxalines can be synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxalines involves the spontaneous condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. This reaction yields quinoxaline (C8H6N2), a white crystalline powder. Quinoxaline derivatives are structurally related to other Naphthyridines, such as Quinazoline, Cinnoline, and Phthalazine .

One common method for synthesizing 3-substituted quinoxalin-2(1H)-ones is through the reaction of pyruvates with 1,2-diaminobenzenes (1,2-DABs) .

科学的研究の応用

Antibacterial Agent Synthesis

The synthesis and structure-activity relationships of compounds with substitutions such as chloro and fluoro, like 6-chloro-7-fluoro-2,3-diphenylquinoxaline, are significant in the development of antibacterial agents. These compounds, through variations in their substituents, have shown potent in vitro antibacterial activity and promise for treating systemic infections (Matsumoto et al., 1984).

Photoluminescence in OLEDs

Iridium(III) complexes containing derivatives of 2,3-diphenylquinoxaline, including those with fluoro-substituents, have been synthesized and investigated for their potential in Organic Light Emitting Diodes (OLEDs). These compounds, due to their photoluminescent properties, are promising materials for specific OLED applications, particularly in deep red electroluminescence (Jing et al., 2017).

Organic Synthesis and Reactions

The study of quinoxaline derivatives, including the synthesis of 6-chloro-2,3-diphenylquinoxaline, provides insights into the reactions and properties of these compounds. The manipulation of quinoxaline N-oxides through various reactions opens pathways for creating a range of quinoxaline derivatives with diverse applications (Cheeseman & Törzs, 1966).

Corrosion Inhibition

Quinoxaline derivatives, including those with chloro and fluoro substituents, have been evaluated as inhibitors for mild steel in acidic solutions. The study of these compounds contributes to understanding their effectiveness as corrosion inhibitors, which is vital for various industrial applications (Ouakki et al., 2020).

特性

IUPAC Name |

6-chloro-7-fluoro-2,3-diphenylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2/c21-15-11-17-18(12-16(15)22)24-20(14-9-5-2-6-10-14)19(23-17)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWVUXOUDRPCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2583617.png)

![1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2583620.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)

![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)